![molecular formula C14H18N6O3 B2749683 Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate CAS No. 2034311-14-1](/img/structure/B2749683.png)
Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tetrahydrofuran ring, a triazolo[4,3-b]pyridazine ring, and a carbamate group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic triazolo[4,3-b]pyridazine ring . The tetrahydrofuran ring could introduce some three-dimensionality to the molecule.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitutions, and participate in click chemistry .Scientific Research Applications
Anticancer Activity
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine ring have been found to exhibit anticancer activity . They can potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
These compounds have also shown promising antimicrobial activity. For instance, some newly synthesized triazolo derivatives have been investigated for their in vitro antibacterial activity, showing interesting results against Staphylococcus aureus .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[4,3-b]pyridazine ring is associated with analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain relief and anti-inflammatory drugs.
Antioxidant Activity
Compounds with this ring have demonstrated antioxidant activity . This could make them useful in the development of drugs for conditions related to oxidative stress.
Antiviral Activity
The 1,2,4-triazolo[4,3-b]pyridazine ring has been associated with antiviral activity . This suggests potential applications in the development of new antiviral drugs.
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.
Antitubercular Agents
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine ring have been found to act as antitubercular agents . This suggests potential applications in the treatment of tuberculosis.
Energetic Materials
Compounds with a fused-triazole backbone, such as 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, have been used in the construction of very thermally stable energetic materials . This suggests potential applications in the development of safe and efficient explosives.
Mechanism of Action
Future Directions
properties
IUPAC Name |
oxolan-3-yl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c21-14(23-11-4-6-22-8-11)16-10-3-5-19(7-10)13-2-1-12-17-15-9-20(12)18-13/h1-2,9-11H,3-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGRYURZZAXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OC2CCOC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.